molecular formula C9H16O6 B7909541 1,2-O-Isopropylidene-alpha-D-glucofuranose

1,2-O-Isopropylidene-alpha-D-glucofuranose

Cat. No.: B7909541
M. Wt: 220.22 g/mol
InChI Key: BGGCXQKYCBBHAH-SHIRPBDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-O-Isopropylidene-alpha-D-glucofuranose is a carbohydrate derivative with a unique structure that includes an isopropylidene group protecting the hydroxyl groups at positions 1 and 2 of the hexofuranose ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-O-Isopropylidene-alpha-D-glucofuranose typically involves the protection of the hydroxyl groups on a hexofuranose precursor. One common method is the reaction of the hexofuranose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the isopropylidene acetal .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-O-Isopropylidene-alpha-D-glucofuranose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution can produce various ethers or esters.

Scientific Research Applications

1,2-O-Isopropylidene-alpha-D-glucofuranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-O-Isopropylidene-alpha-D-glucofuranose involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylidene group can protect the hydroxyl groups from unwanted reactions, allowing for selective modifications at other positions on the molecule. This selective reactivity is crucial for its use in targeted synthesis and drug development .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-O-(1-methylethylidene)-alpha-D-glucofuranose
  • 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
  • 1,2:3,5-Di-O-isopropylidene-alpha-D-xylofuranose

Uniqueness

1,2-O-Isopropylidene-alpha-D-glucofuranose is unique due to its specific stereochemistry and the presence of the isopropylidene group, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specialized synthetic applications and research studies .

Properties

IUPAC Name

1-[(3aR,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3/t4?,5-,6?,7+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGCXQKYCBBHAH-SHIRPBDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](C(O[C@@H]2O1)C(CO)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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